Thieno[2,3-B]pyridin-6-amine
Overview
Description
- Anticancer : Certain derivatives of Thieno[2,3-B]pyridin-6-amine have exhibited promising anti-proliferative activity against cancer cell lines .
Synthesis Analysis
- 2-Thioxopyridine-3-carbonitrile-based reactions : Researchers have used substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. These reactions lead to the formation of Thieno[2,3-B]pyridin-6-amine derivatives . Multicomponent Synthesis : Functionalized Thieno[2,3-B]pyridin-6-amine derivatives have been synthesized through multicomponent reactions starting from specific compounds. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles yielded pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones . Other Approaches : Various other methods involving cyclization processes or domino reactions have been employed to synthesize Thieno[2,3-B]pyridin-6-amine derivatives .
Scientific Research Applications
Anti-Proliferative Activities
Thieno[2,3-b]pyridines demonstrate potent anti-proliferative activities against a range of human cancer cell lines. Strategies to enhance their aqueous solubility while retaining anti-proliferative actions have been explored, leading to the synthesis of novel compounds based on the thieno[2,3-b]pyridine core structure. Some of these compounds exhibit nanomolar range IC50 values against cancer cell growth, highlighting their potential as cancer inhibitors (Haverkate et al., 2021).
Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct a variety of new heterocyclic systems, such as thienopyrimidinone and thienopyridine derivatives. These compounds have been fully characterized and demonstrate the synthetic utility of thieno[2,3-b]pyridine derivatives in producing diverse heterocyclic systems (Madkour et al., 2010).
Biological Interest
The reaction of thieno[2,3-b]pyridine compounds with amines has produced substances of biological interest, particularly for their antianaphylactic reactions. This demonstrates the potential of these compounds in therapeutic applications (Böhm et al., 1992).
Applications in Dyes
Thieno[2,3-b]pyridines have been utilized in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes for polyester fibers. These dyes demonstrate effective spectral characteristics and fastness properties (Ho, 2005).
Drug Discovery Building Blocks
4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines have been synthesized through regioselective bromination, showing potential as building blocks in drug discovery research due to their excellent yields in cross-coupling reactions (Lucas et al., 2015).
Synthesis of Isoquinolines and Heteroaryl Pyridines
Primary amines have been used as directing groups in the Ru-catalyzed synthesis of isoquinolines, benzoisoquinolines, and thienopyridines. This approach has resulted in the creation of a broad range of heterocyclic compounds with diverse substituents, expanding the scope of synthetic chemistry (Villuendas & Urriolabeitia, 2013).
Antimicrobial Activities
Several fused heterocycles based on thieno[2,3-b]pyridine have been synthesized, demonstrating antimicrobial and antifungal activities. These derivatives underline the potential of thieno[2,3-b]pyridine in the development of new antimicrobial agents (El-Essawy et al., 2010).
properties
IUPAC Name |
thieno[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHAYWQMSIBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502262 | |
Record name | Thieno[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-B]pyridin-6-amine | |
CAS RN |
41449-28-9 | |
Record name | Thieno[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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